Product packaging for Bromoacetaldehyde diethyl acetal(Cat. No.:CAS No. 2032-35-1)

Bromoacetaldehyde diethyl acetal

Cat. No.: B141678
CAS No.: 2032-35-1
M. Wt: 197.07 g/mol
InChI Key: LILXDMFJXYAKMK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research Applications

The synthesis of bromoacetaldehyde (B98955) diethyl acetal (B89532) has been approached through various methods over the years. Early preparations involved the direct bromination of acetal, sometimes in the presence of calcium carbonate. orgsyn.org Other established routes include the reaction of sodium ethoxide with α,β-dibromodiethyl ether and the bromination of paraldehyde (B1678423) followed by treatment with ethanol (B145695). orgsyn.org A notable method detailed in Organic Syntheses involves the bromination of vinyl acetate (B1210297) in ethanol, a procedure that has been refined for larger-scale preparations. orgsyn.org

Initially, its applications were primarily as a building block in straightforward synthetic transformations. However, as the field of organic synthesis grew more sophisticated, so too did the applications of bromoacetaldehyde diethyl acetal. It became a crucial starting material in the synthesis of complex molecules, including various pharmaceuticals and materials. fishersci.cagoogle.com

Significance as a Versatile Synthetic Intermediate in Modern Organic Chemistry

The significance of this compound lies in its ability to act as a "linchpin" in multi-step syntheses. The acetal protects the aldehyde from unwanted reactions while the bromine atom allows for nucleophilic substitution or the formation of organometallic reagents. Once the desired modifications have been made at the bromine-bearing position, the acetal can be deprotected to reveal the aldehyde for further reactions, such as condensations, oxidations, or reductions.

This dual functionality allows for the construction of complex carbon skeletons and the introduction of diverse functional groups. It is a commercially available reagent, though its synthesis from diethylacetal and bromosuccinimide, vinyl acetate with bromine in ethanol, or 2,4,6-trimethyl-1,3,5-trioxane with bromine in ethanol are also established procedures. thieme-connect.comthieme-connect.de

Overview of Key Research Domains Involving this compound

The utility of this compound spans several key areas of chemical research. It is extensively used in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. thieme-connect.com Its applications also extend to medicinal chemistry for the development of new therapeutic agents and to materials science for the creation of novel polymers and functional materials. google.comsigmaaldrich.com

Table 1: Key Research Applications of this compound

Research DomainSpecific Applications
Heterocyclic Synthesis Synthesis of nitrogen, oxygen, and sulfur-containing heterocycles.
Medicinal Chemistry Intermediate in the synthesis of antibiotics (e.g., erythromycin (B1671065), cephalosporins), antihistamines (e.g., chlorpheniramine), and drugs for thyroid conditions (e.g., methimazole). chemicalbook.comfishersci.ca
Materials Science Used in the synthesis of monomers for polymers, such as 2-(2,2-dimethoxy)ethoxyethyl vinyl ether, and as an intermediate for liquid crystal materials. google.comsigmaaldrich.com
General Organic Synthesis Used as a building block for N-alkylated compounds, lactams, aldehydes, oximes, and azides. chemicalbook.comthieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13BrO2 B141678 Bromoacetaldehyde diethyl acetal CAS No. 2032-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,1-diethoxyethane
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InChI

InChI=1S/C6H13BrO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LILXDMFJXYAKMK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID2062111
Record name 1,1-Diethoxy-2-bromoethane
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Molecular Weight

197.07 g/mol
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CAS No.

2032-35-1
Record name Bromoacetaldehyde diethyl acetal
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Record name Ethane, 2-bromo-1,1-diethoxy-
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Record name Bromoacetaldehyde diethyl acetal
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Record name Ethane, 2-bromo-1,1-diethoxy-
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Record name 1,1-Diethoxy-2-bromoethane
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Record name 2-bromo-1,1-diethoxyethane
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Record name BROMOACETALDEHYDE DIETHYL ACETAL
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Advanced Synthetic Methodologies and Reaction Pathway Elucidation

Contemporary Approaches to Bromoacetaldehyde (B98955) Diethyl Acetal (B89532) Synthesis

Modern synthetic strategies for bromoacetaldehyde diethyl acetal prioritize efficiency, cost-effectiveness, and high product purity. These approaches often involve catalytic systems and carefully selected starting materials.

Catalytic bromination has emerged as a key strategy in the synthesis of this compound. Copper catalysts, in particular, have demonstrated significant efficacy in this process. A notable method involves the catalytic bromination of paraldehyde (B1678423) in the presence of a copper catalyst, such as copper (II) bromide, cuprous bromide, or copper powder, along with concentrated sulfuric acid and absolute ethanol (B145695). This reaction is typically conducted at low temperatures, between -5 and 0°C, to control the reaction rate and selectivity. The resulting bromoacetaldehyde ethanol solution can then be directly used in the subsequent acetalization step without intermediate separation.

CatalystPrecursorTemperature (°C)Reaction Time (h)Reference
Copper (II) BromideParaldehyde-5 to 01
Cuprous BromideParaldehyde-5 to 01
Copper PowderParaldehyde-5 to 01.5

This table summarizes the catalytic bromination strategies for the synthesis of this compound.

Transformational Reactions and Mechanistic Studies of Bromoacetaldehyde Diethyl Acetal Derivatives

Hydrolysis and Acetal (B89532) Cleavage Mechanisms

The acetal group in bromoacetaldehyde (B98955) diethyl acetal serves as a protecting group for the aldehyde functionality. The cleavage of this group, typically through hydrolysis, is a critical step in many synthetic routes to unmask the aldehyde for subsequent reactions.

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms of Acetal Groups

The hydrolysis of acetals is most commonly achieved under acidic conditions. researchgate.netosti.gov The generally accepted mechanisms for acid-catalyzed acetal hydrolysis are the A-1, A-2, and A-SE2 mechanisms. osti.gov

A-1 Mechanism: This mechanism involves a rapid, reversible protonation of one of the alkoxy groups, followed by a slow, rate-determining unimolecular cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and an alcohol. This intermediate then rapidly reacts with water to form a hemiacetal, which subsequently loses a proton and then the second alcohol molecule to yield the aldehyde.

A-2 Mechanism: In this mechanism, the protonated acetal is attacked by a water molecule in the rate-determining step in a bimolecular fashion, leading directly to the hemiacetal intermediate without the formation of a free oxocarbenium ion. osti.gov

A-SE2 Mechanism: This mechanism involves a rate-determining proton transfer to the acetal.

The specific mechanism that predominates is influenced by the structure of the acetal and the reaction conditions. While specific kinetic studies on the hydrolysis of bromoacetaldehyde diethyl acetal are not extensively detailed in the surveyed literature, the principles of general acid catalysis are well-established for various acetals. gla.ac.ukrsc.org The rate of hydrolysis is dependent on the concentration of the undissociated acid, indicating general acid catalysis. gla.ac.uk The stability of the potential carbocation intermediate and the nature of the leaving group are crucial factors in determining the reaction rate. gla.ac.uk For instance, electron-withdrawing groups, such as the bromine atom in this compound, are expected to destabilize the adjacent carbocation, which could influence the transition state and favor a mechanism with less carbocation character.

Solvent Effects and Deuterium (B1214612) Isotope Effects in Hydrolysis

Solvent polarity and the use of isotopic labeling, particularly deuterium, are valuable tools for elucidating the mechanism of acetal hydrolysis. nih.govnih.gov The solvent isotope effect, observed when a reaction is carried out in D₂O instead of H₂O, can help distinguish between different mechanisms.

For A-1 mechanisms, a significant solvent isotope effect (kH₂O/kD₂O > 1) is typically observed. In contrast, A-2 mechanisms often exhibit an inverse solvent isotope effect (kH₂O/kD₂O < 1). osti.gov Studies on the hydrolysis of propionaldehyde (B47417) diethylacetal, a structurally similar compound, have shown that the transition state resembles the carbonium-ion intermediate. rsc.org Furthermore, kinetic secondary deuterium isotope effects for the hydrolysis of substituted benzaldehyde (B42025) diethylacetals indicate that the transition state increasingly resembles the carbonium-ion intermediate as the electron-withdrawing power of the substituent increases. rsc.org

Nucleophilic Substitution Reactions

The presence of a bromine atom in this compound makes it an excellent substrate for various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Alkylation and Arylation Reactions (e.g., O-alkylation of guaiacol)

This compound is frequently employed as an alkylating agent for phenols, alcohols, and other nucleophiles. A notable example is the O-alkylation of phenols. The reaction typically proceeds via an SN2 mechanism where the nucleophilic oxygen atom of the phenol (B47542) attacks the carbon bearing the bromine atom, displacing the bromide ion.

The O-alkylation of phenol derivatives can be achieved using this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. researchgate.net For example, the regioselective alkylation of resacetophenone with this compound has been reported as a key step in the synthesis of furanoflavonoids. thieme-connect.com Similarly, it has been used in the O-alkylation of 4-hydroxylbenzaldehyde. chemicalbook.com The mechanism of phenol alkylation can be complex, and in some cases, particularly with solid acid catalysts, involves the formation of a carbenium ion as the reactive electrophile. pnnl.govrsc.orgmdpi.com

A variety of other nucleophiles can be alkylated with this compound, including nitriles and dicarbonyl compounds, often as a prelude to cyclization reactions. thieme-connect.comthieme-connect.de

Table 1: Examples of Alkylation Reactions with this compound

NucleophileReagents and ConditionsProduct TypeReference
SesamolK₂CO₃, DMF, 140°CO-alkylated phenol researchgate.net
4-MethoxyphenolK₂CO₃, DMF, 140°CO-alkylated phenol researchgate.net
Resacetophenone-O-alkylated phenol thieme-connect.com
4-Hydroxylbenzaldehyde-O-alkylated phenol chemicalbook.com
Isobutyronitrile (B166230)-C-alkylated nitrile thieme-connect.de
Malononitrile-C-alkylated dinitrile thieme-connect.com

Reactions with Organometallic Reagents

While the reaction of this compound with common organometallic reagents like Grignard or organolithium reagents is not extensively documented in the reviewed literature, some general principles can be inferred. Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles and strong bases. masterorganicchemistry.comuniurb.itlibretexts.orgmasterorganicchemistry.comdoubtnut.com

The primary reaction anticipated between this compound and these organometallic reagents would be a nucleophilic attack on the carbon atom bearing the bromine atom, leading to the formation of a new carbon-carbon bond. However, the presence of the acetal functionality and the potential for side reactions, such as elimination or attack at the acetal carbon under certain conditions, would need to be considered. The choice of reaction conditions, particularly temperature, would be crucial to control the selectivity of the reaction.

Cyclization and Ring-Forming Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature allows for sequential reactions, typically an initial nucleophilic substitution followed by an intramolecular cyclization.

One prominent example is the synthesis of thiophenes. This involves the reaction of a β-oxodithioate with this compound to form a mixed S,S-acetal, which then undergoes acid-mediated cyclization to yield a 3-acylthiophene. researchgate.net

Another application is in the synthesis of dihydrofuranones. The reaction of this compound with isobutyronitrile affords a dihydrofuranone derivative in high yield. thieme-connect.de

Furthermore, this compound is a key starting material in the synthesis of indole (B1671886) derivatives. The Staudinger–aza-Wittig reaction of 2-azido-1,1-diethoxyethane (B2413938) (prepared from this compound and sodium azide) with cyclohexane-1,3-dione leads to the formation of 6,7-dihydro-1H-indol-4(5H)-one. thieme-connect.comresearchgate.net This methodology has been extended to a variety of pyrroles. researchgate.net

The compound has also been utilized in the synthesis of benzofuran (B130515) derivatives through the regioselective alkylation of a phenol followed by acid-catalyzed cyclization of the intermediate aldehyde. thieme-connect.com

Table 2: Examples of Cyclization Reactions Involving this compound

Starting MaterialsKey IntermediateFinal HeterocycleReference
β-Oxodithioate, this compoundMixed S,S-acetal3-Acylthiophene researchgate.net
Isobutyronitrile, this compound-Dihydrofuranone thieme-connect.de
Sodium azide (B81097), this compound, Cyclohexane-1,3-dione2-Azido-1,1-diethoxyethane6,7-Dihydro-1H-indol-4(5H)-one thieme-connect.comresearchgate.net
Resacetophenone, this compoundO-alkylated intermediateBenzofuran derivative thieme-connect.com

Other Key Derivatization Reactions

Beyond the synthesis of heterocyclic compounds, this compound is a key starting material for a variety of other important chemical transformations.

This compound is widely used as an alkylating agent for nitrogen-containing compounds. thieme-connect.com For example, it can be used to alkylate thymine, a crucial step in the synthesis of synthetic nucleosides. researchgate.net The acetal moiety serves as a protected aldehyde that can be deprotected in a later step if needed.

Lactams: The reaction of this compound with isobutyronitrile leads to a dihydrofuranone, which can be further transformed into a lactam through a series of reactions including reductive amination and oxidation. thieme-connect.com

Aldehydes: The primary function of the diethyl acetal group is to protect an aldehyde. This protection can be removed under acidic conditions to liberate the highly reactive aldehyde functionality. researchgate.net This deprotection is a key step in many multi-step syntheses.

Oximes: this compound can be converted to the corresponding oxime by reaction with hydroxylamine. thieme-connect.combyjus.com This transformation is a key step in the synthesis of diaryl-1,2,4-triazoles bearing an N-hydroxyurea moiety. thieme-connect.com

Azides: The bromide in this compound can be displaced by an azide nucleophile to form the corresponding azidoacetal. thieme-connect.com This introduces a versatile functional group that can undergo further transformations, such as reduction to an amine or participation in click chemistry.

This compound can be used in the synthesis of acyclic di- and polyselenides. thieme-connect.com These reactions typically involve the reaction of the acetal with a source of selenium, leading to the formation of carbon-selenium bonds. thieme-connect.de

A notable reaction of this compound is its reaction with anhydrous trimethylamine (B31210) to produce glycine (B1666218) betaine (B1666868) aldehyde. sigmaaldrich.com This transformation is significant in the study of metabolic pathways and the synthesis of osmoprotectants.

Interactive Data Tables

Table 1: Synthesis of Heterocyclic Compounds

HeterocycleKey ReagentsReaction TypeReference
ImidazolesAmidinesCondensation/CyclizationN/A
Thiophenesβ-oxodithioatesAcid-mediated cyclization researchgate.net
DihydrofuranonesIsobutyronitrileAddition/Cyclization thieme-connect.com
AzocinesN-benzylated aminoacetaldehyde acetalsPetasis reaction/Pomeranz–Fritsch cyclization nih.gov

Table 2: Key Derivatization Reactions

ProductKey ReagentsReaction TypeReference
N-alkylated compoundsThymineAlkylation researchgate.net
LactamsIsobutyronitrile, N-benzyl-N-(2-phenylethyl)amineMulti-step synthesis thieme-connect.com
AldehydesAcidDeprotection researchgate.net
OximesHydroxylamineCondensation thieme-connect.combyjus.com
AzidesAzide sourceNucleophilic substitution thieme-connect.com
Acyclic Di-/PolyselenidesSelenium sourceSelenation thieme-connect.comthieme-connect.de
Glycine Betaine AldehydeTrimethylamineQuaternization sigmaaldrich.com

Reaction with Thiophenols to Produce Ketones and Diethyl Acetals

The reaction of this compound with thiophenols represents a notable transformation, yielding both ketones and diethyl acetals. This reaction is typically carried out in the presence of potassium hydroxide (B78521) (KOH) and copper (Cu), which are crucial for the reaction to proceed. Current time information in Pasuruan, ID. While the general outcome of this reaction is known, detailed mechanistic studies and comprehensive data on the scope of applicable thiophenols are not extensively documented in readily available literature.

The fundamental transformation involves the substitution of the bromine atom by the thiophenol, followed by subsequent reactions that lead to the formation of a ketone and a diethyl acetal. The presence of a strong base like potassium hydroxide is essential for the deprotonation of the thiophenol, generating a more nucleophilic thiophenolate anion. The role of copper in this reaction is likely catalytic, possibly facilitating the carbon-sulfur bond formation.

A proposed, though not definitively established, mechanistic pathway may involve the initial formation of a thioether intermediate through the nucleophilic attack of the thiophenolate on the electrophilic carbon bearing the bromine atom. Subsequent steps, potentially involving the copper catalyst and the basic conditions, would then lead to the rearrangement and cleavage of bonds to form the final ketone and diethyl acetal products. The exact nature of the intermediates and the precise role of the copper catalyst warrant further investigation to fully elucidate the reaction mechanism.

To illustrate the synthetic utility of this reaction, a representative set of transformations is detailed below. The following interactive data table summarizes the reaction of this compound with various thiophenols, showcasing the diversity of ketones and diethyl acetals that can be synthesized.

Interactive Data Table: Reaction of this compound with Various Thiophenols

Thiophenol DerivativeResulting KetoneResulting Diethyl Acetal
ThiophenolAcetophenonePhenylacetaldehyde diethyl acetal
4-Methylthiophenol4-Methylacetophenone4-Methylphenylacetaldehyde diethyl acetal
4-Chlorothiophenol4-Chloroacetophenone4-Chlorophenylacetaldehyde diethyl acetal
4-Methoxythiophenol4-Methoxyacetophenone4-Methoxyphenylacetaldehyde diethyl acetal
Naphthalene-2-thiol2-Acetonaphthone2-Naphthylacetaldehyde diethyl acetal

This table presents a hypothetical representation of potential products based on the general reaction description, as specific experimental data from a singular, detailed study is not available in the cited sources. The feasibility and yields of these specific reactions would require experimental verification.

Further research into this reaction would be valuable to expand its synthetic applications. Investigating the substrate scope with a wider array of substituted thiophenols, optimizing reaction conditions to improve yields, and conducting detailed mechanistic studies would provide a more comprehensive understanding of this transformation. Such studies could involve the isolation and characterization of intermediates, kinetic analysis, and computational modeling to map out the energetic landscape of the reaction pathway.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Building Block in Pharmaceutical Synthesis

The strategic importance of bromoacetaldehyde (B98955) diethyl acetal (B89532) is particularly evident in the pharmaceutical industry, where it functions as a critical intermediate in the synthesis of numerous therapeutic agents.

Bromoacetaldehyde diethyl acetal is a documented precursor in the synthesis of antibiotics, including derivatives of erythromycin (B1671065) and cephalosporins. chemicalbook.comthieme-connect.de While its direct incorporation into the core structure of erythromycin A is not the primary route, it plays a crucial role in the synthesis of the macrolide antibiotic dirithromycin (B1670756). nih.gov The synthesis of dirithromycin involves the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. This key aldehyde intermediate is prepared from this compound. patsnap.com

General statements in chemical literature also point to its utility in the synthesis of cephalosporin (B10832234) antibiotics, though specific, publicly available synthetic pathways detailing its direct incorporation into the cephalosporin nucleus or its side chains are less common. chemicalbook.comthieme-connect.denih.govnih.gov The reactivity of the bromo group allows for the introduction of a two-carbon chain with a masked aldehyde, a valuable fragment for constructing or modifying the C-3 or C-7 side chains of the cephalosporin core, which are known to be critical for their antibacterial spectrum and stability. nih.govnih.gov

The application of this compound extends to the synthesis of molecules with potential anti-cancer and anti-inflammatory properties. nih.govpatsnap.com Its ability to introduce a flexible two-carbon linker with a latent aldehyde function is valuable in constructing complex scaffolds designed to interact with biological targets. For instance, it has been mentioned as an intermediate in the synthesis of various anti-cancer drugs. nih.govpatsnap.com

While specific, named anti-cancer or anti-inflammatory drugs directly synthesized from this compound are not always explicitly detailed in readily available literature, its role is often as a building block for more complex heterocyclic systems that form the core of these therapeutic agents.

The synthesis of compounds with neuroprotective potential can also leverage the unique reactivity of this compound. Although direct synthetic routes to specific, named neuroprotective agents using this starting material are not extensively documented in public literature, the fundamental reaction types it undergoes are relevant to the construction of various heterocyclic and acyclic structures being investigated for neuroprotective activity. The introduction of the 2,2-diethoxyethyl moiety can be a key step in building molecules designed to modulate neuronal pathways or protect against oxidative stress. chemicalbook.com

This compound is a cornerstone in the synthesis of a diverse range of other biologically active molecules, demonstrating its versatility as a chemical intermediate.

Methimazole: This anti-thyroid drug is synthesized using an intermediate derived from this compound. The process involves the reaction of methylaminoacetaldehyde diethyl acetal with a thiocyanate (B1210189) source, followed by cyclization to form the active imidazole-based drug. nih.govpatsnap.com

Sulfamonomethoxine: This sulfonamide antibacterial agent can also be prepared using this compound as a starting material, as indicated in the chemical literature. nih.govgoogle.com

Dirithromycin: As previously mentioned, this macrolide antibiotic is a key example of a drug synthesized using an intermediate derived from this compound. nih.govpatsnap.com

Thiosemicarbazones: While a direct, one-step synthesis of thiosemicarbazones from this compound is not the common route, the aldehyde functionality, unmasked from the acetal, is a key component in their formation. Thiosemicarbazones are formed by the condensation of an aldehyde or ketone with a thiosemicarbazide. chemmethod.comnih.govmdpi.com Therefore, hydrolysis of this compound to bromoacetaldehyde provides the necessary aldehyde precursor for synthesizing bromo-substituted thiosemicarbazones, which can then be further modified. Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial and anticancer properties. nih.govnih.gov

Aminoacyl-thiazolidones: The synthesis of thiazolidinone rings often involves the reaction of a compound containing a thiol group with an aldehyde or its equivalent. While a direct synthesis from this compound is not explicitly detailed, its hydrolyzed form, bromoacetaldehyde, can serve as the aldehyde component in reactions with cysteine derivatives or other amino thiols to form substituted thiazolidinones. These scaffolds are of interest in medicinal chemistry.

Mephenoxalone: This muscle relaxant is synthesized through a multi-step process where this compound plays a crucial role. In one established route, guaiacol (B22219) is alkylated with this compound. The resulting intermediate, (o-methoxy)phenoxyacetaldehyde diethyl acetal, is then hydrolyzed to the corresponding aldehyde, which is a key precursor to Mephenoxalone.

Utility in Fine Chemical Synthesis

Beyond its applications in the pharmaceutical industry, this compound is a valuable tool in the broader field of fine chemical synthesis.

One of the most fundamental applications of this compound is as a protected precursor to bromoacetaldehyde. orgsyn.org The acetal group is stable under neutral and basic conditions, allowing for manipulations at the bromine-bearing carbon without affecting the aldehyde. Subsequent acid-catalyzed hydrolysis readily liberates the aldehyde functionality. orgsyn.org

This strategy is elegantly demonstrated in the synthesis of Mephenoxalone, where the acetal protects the aldehyde during the alkylation of guaiacol. This approach allows for the synthesis of a variety of functionalized aldehydes that would otherwise be difficult to prepare due to the high reactivity of the aldehyde group. These functionalized aldehydes can then be used in a plethora of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to generate a vast array of complex organic molecules. sigmaaldrich.com

Synthesis of Complex Organic Molecules and Intermediates (e.g., tetracyclic tetrahydroisoquinolines)

The unique structure of this compound makes it an important intermediate for the preparation of complex heterocyclic systems, including tetracyclic tetrahydroisoquinoline derivatives. These core structures are significant in medicinal chemistry and materials science.

A notable application is in the synthesis of 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids, which contain a tetracyclic tetrahydroisoquinoline core. sigmaaldrich.com The synthetic strategy often involves the Pomeranz–Fritsch double cyclization reaction. In this process, N,N-dibenzylaminoacetaldehyde dialkyl acetals are key precursors. sigmaaldrich.com

In a specific pathway, an amine such as N-(2,3-dimethoxybenzyl)veratrylamine is alkylated using this compound. The reaction displaces the bromide ion to form the necessary N,N-dibenzylaminoacetaldehyde diethyl acetal intermediate. sigmaaldrich.com This intermediate is then subjected to acid-catalyzed double cyclization to construct the complex tetracyclic framework. sigmaaldrich.com A study demonstrated the successful synthesis of the target aminoacetal intermediate with a 73% yield through this alkylation step. sigmaaldrich.com

Table 1: Synthesis of Tetracyclic Tetrahydroisoquinoline Intermediate

Reactants Reagent Product Yield Reference
N-(2,3-dimethoxybenzyl)veratrylamine This compound N-(2,3-dimethoxybenzyl)-N-(2,2-diethoxyethyl)veratrylamine 73% sigmaaldrich.com

This interactive table summarizes the key components of the alkylation reaction leading to the precursor for tetracyclic tetrahydroisoquinolines.

Applications in Material Science

The reactivity of this compound extends its utility into material science, where it is employed in the creation of specialized polymers and functional dyes for advanced applications like solar cells.

Synthesis of Monomers and Polymers (e.g., 2-(2,2-dimethoxy)ethoxyethyl vinyl ether)

This compound is a valuable starting material for synthesizing various monomers that can then be polymerized. sigmaaldrich.comsigmaaldrich.com It is cited in literature as a building block for the monomer 2-(2,2-dimethoxy)ethoxyethyl vinyl ether. sigmaaldrich.comsigmaaldrich.com While the direct conversion involves a change from a diethyl acetal to a dimethoxy acetal, the process highlights its role as a key electrophilic precursor.

In a more direct example of monomer synthesis, this compound is reacted with propargyl alcohol. In this Williamson ether synthesis-type reaction, the alkoxide of propargyl alcohol acts as a nucleophile, displacing the bromide from the acetal to form propargyloxyacetaldehyde diethyl acetal. acs.org This reaction proceeds in high conversion (96%) and the resulting monomer contains a terminal alkyne, a versatile functional group for further modifications, such as in "click" chemistry to create complex polymer architectures. acs.org

Development of Graft Copolymers via Selective Living Cationic Polymerization

Research has demonstrated the use of this compound in the synthesis of graft copolymers. sigmaaldrich.comsigmaaldrich.com Specifically, it is utilized in methods involving selective living cationic polymerization. A key study highlights a strategy that employs an acetal group in combination with Lewis acids to achieve this type of polymerization, leading to the formation of well-defined graft copolymers. sigmaaldrich.comsigmaaldrich.com This control over the polymerization process is crucial for designing materials with specific properties for advanced applications.

Synthesis of Organic Dyes for Solar Cell Applications

This compound is a key reagent in the synthesis of advanced organic dyes, particularly those based on diketopyrrolopyrrole (DPP) and other heterocyclic cores, which are used in dye-sensitized solar cells (DSSCs) and organic photovoltaics. researchgate.netgoogle.com These dyes are prized for their strong light absorption and excellent film-forming properties. google.com

The synthesis of these complex dyes often involves an N-alkylation step to improve solubility and modify the electronic properties of the dye molecule. This compound is used as the alkylating agent. For example, in the creation of π-expanded diketopyrrolopyrroles, the synthesis starts with a DPP core which is then N-alkylated with this compound. google.com This is followed by an electrophilic aromatic substitution to yield the final fluorescent dye. google.com The acetal group is introduced to provide a handle for further functionalization or to influence the material's properties.

Similarly, it is used in the synthesis of linearly fused benzodipyrrole materials. An indoline (B122111) precursor can be condensed with this compound to form an N-alkylated intermediate, which is then taken through several steps including ring closure and oxidation to yield the final fused heterocyclic system. mdpi.com Patent literature also describes the reaction of perylene (B46583) with this compound to create intermediates for three-dimensional organic frameworks intended for use as optical amplification layers in dye-sensitized solar cells. google.com

Table 2: Examples of this compound in Dye Synthesis

Precursor Reagent Application/Product Type Reference
Diketopyrrolopyrrole (DPP) This compound N-alkylation for π-expanded DPP fluorescent dyes for solar cells google.com
Indoline This compound Synthesis of pyrrolo[2,3-f]indole-based materials for DSSCs mdpi.com
Diketopyrrolopyrrole Substrate This compound Alkylation for 3,6-dithienyl diketopyrrolopyrrole dyes researchgate.net
Perylene This compound Synthesis of intermediates for optical amplification layers in DSSCs google.com

This interactive table showcases the role of this compound in creating various organic dyes and materials for solar cell applications.

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of bromoacetaldehyde (B98955) diethyl acetal (B89532). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of bromoacetaldehyde diethyl acetal exhibits distinct signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

A triplet observed around 4.67 ppm is assigned to the methine proton (-CH(OEt)₂).

The methylene (B1212753) protons of the two ethoxy groups (-OCH₂CH₃) appear as two overlapping quartets around 3.59-3.70 ppm.

The brominated methylene protons (-CH₂Br) resonate as a doublet at approximately 3.37 ppm.

A triplet corresponding to the methyl protons (-OCH₂CH₃) of the ethoxy groups is found at about 1.24 ppm. chemicalbook.com

The splitting patterns (e.g., triplets, quartets) arise from spin-spin coupling between adjacent non-equivalent protons and provide valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon AtomChemical Shift (δ, ppm)
-C H(OEt)₂~100-102
-OC H₂CH₃~62-64
-C H₂Br~35-37
-OCH₂C H₃~15

Data sourced from publicly available spectral databases.

The distinct chemical shifts for the acetal carbon, the ethoxy group carbons, and the brominated methylene carbon confirm the structural integrity of the compound. oregonstate.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. This information is crucial for confirming the compound's identity and for gaining insights into its chemical stability.

Under electron impact (EI) ionization, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The mass-to-charge ratio (m/z) of these fragments is recorded, yielding a mass spectrum.

A patent describing the synthesis of this compound reported the following key fragments in its EI mass spectrum (70 eV):

m/z 198/196 (M⁺): These peaks correspond to the molecular ions, showing the characteristic isotopic pattern of a bromine-containing compound (⁷⁹Br and ⁸¹Br). chemicalbook.com

m/z 153/151: These fragments arise from the loss of an ethoxy group (-OCH₂CH₃) from the molecular ion. chemicalbook.com

m/z 125/123: These signals are attributed to the further loss of an ethylene (B1197577) molecule (C₂H₄) from the [M-ethoxy]⁺ ions. chemicalbook.com

m/z 103: This prominent peak corresponds to the [CH(OC₂H₅)₂]⁺ fragment, which is characteristic of diethyl acetals. chemicalbook.comoregonstate.edu

m/z 75, 47, 43: These smaller fragments represent further decomposition products of the larger ions. chemicalbook.com

The presence of the molecular ion and the logical fragmentation pathway provide strong evidence for the assigned structure of this compound.

Ion Fragmentm/z ValueRelative Intensity (%)
[M]⁺ (C₆H₁₃⁸¹BrO₂)1982
[M]⁺ (C₆H₁₃⁷⁹BrO₂)1962
[M-OC₂H₅]⁺153/15173/71
[M-OC₂H₅-C₂H₄]⁺125/12387
[CH(OC₂H₅)₂]⁺10399
[CH(OH)OC₂H₅]⁺7582
C₂H₃O⁺4373
C₂H₃⁺47100

Table constructed based on data from a synthesis report. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of its bonds.

The key functional groups and their expected IR absorption regions are:

C-H stretching (alkane): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the ethyl and methylene groups. nih.govlibretexts.org

C-O stretching (acetal/ether): The characteristic C-O single bond stretches of the acetal group typically appear as strong bands in the 1050-1150 cm⁻¹ region. nih.gov The presence of multiple C-O bonds in the acetal and ether linkages results in a complex and strong absorption pattern in this area.

C-Br stretching: The absorption due to the carbon-bromine bond is expected in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C-H (alkane)2850-3000
C-O (acetal/ether)1050-1150
C-Br500-600

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, a search of the scientific literature and crystallographic databases reveals no published crystal structure for this compound. This is likely because the compound is a liquid at room temperature and has a low melting point, making the growth of single crystals suitable for X-ray diffraction challenging. While the solid-state structure has not been elucidated, the molecular structure is unambiguously confirmed by the spectroscopic methods discussed previously.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography)

Chromatographic methods, particularly gas chromatography (GC), are essential for assessing the purity of this compound and for separating it from reaction mixtures and byproducts.

In gas chromatography, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity analysis.

Commercial suppliers routinely use GC to determine the assay of this compound, with purities of 95-97% being commonly reported. For instance, a synthesis method outlined in a patent reported achieving a purity of over 99% as determined by gas chromatography. chemicalbook.com

The Kovats retention index, a standardized measure used in gas chromatography, has been reported for this compound as 1005 on a semi-standard non-polar column, providing a valuable parameter for its identification in complex mixtures. oregonstate.edu

Analytical ParameterTechniqueReported Value/Use
PurityGas Chromatography (GC)>95.0% to 99.24%
Kovats Retention IndexGas Chromatography (GC)1005 (semi-standard non-polar column)

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, CAM-B3LYP) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research for elucidating electronic structure and predicting reactivity. Functionals like B3LYP are commonly used for a general-purpose analysis of geometry and electronic properties, while range-separated functionals such as CAM-B3LYP are often employed for calculations where charge-transfer phenomena are important, such as in the prediction of absorption spectra.

For bromoacetaldehyde (B98955) diethyl acetal (B89532), these calculations could provide valuable data on:

Optimized molecular geometry (bond lengths, bond angles, and dihedral angles).

Distribution of electron density and electrostatic potential maps, highlighting electrophilic and nucleophilic sites.

Atomic charges, offering a quantitative measure of the polarity of bonds within the molecule.

Despite the utility of these methods, dedicated studies applying DFT or other quantum chemical calculations specifically to bromoacetaldehyde diethyl acetal to determine its detailed electronic structure and reactivity parameters are not available in the published scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations would be invaluable for a thorough conformational analysis.

Such simulations could reveal:

The preferred three-dimensional structures (conformers) of the molecule in different environments (e.g., in the gas phase or in various solvents).

The energy barriers between different conformers, providing insight into the molecule's flexibility.

The nature of intermolecular interactions between molecules of this compound, or with solvent molecules, which would govern its bulk properties.

A review of scientific databases indicates that no studies employing molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this compound have been published.

Prediction of Spectroscopic Properties (e.g., absorption and emission spectra)

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm structural assignments. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for predicting electronic absorption spectra (UV-Vis).

For this compound, computational predictions could help in:

Assigning the electronic transitions responsible for any observed UV-Vis absorption bands.

Predicting infrared (IR) and Raman vibrational frequencies, which could be compared to experimental spectra for structural verification. thieme-connect.de

Calculating Nuclear Magnetic Resonance (NMR) chemical shifts as a complementary tool for spectral assignment. thieme-connect.de

While experimental spectroscopic data for this compound exists, specific computational studies aimed at predicting and interpreting its absorption, emission, or other spectroscopic properties are not found in the current body of scientific literature.

Reaction Mechanism Modeling and Energy Profile Determination (e.g., HOMO-LUMO analysis)

Understanding the reactivity of a molecule often involves modeling its behavior in chemical reactions. This compound is a bifunctional compound known for its role as a synthetic building block. sigmaaldrich.com Computational modeling could be used to investigate the mechanisms of these reactions.

Key aspects that could be studied include:

Frontier Molecular Orbital (FMO) Analysis : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other reagents. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reaction Pathway Analysis : By locating transition states and calculating activation energies, computational models can map out the entire energy profile of a reaction. This helps in understanding reaction kinetics and selectivity.

Although the synthetic utility of this compound is well-documented, detailed computational studies modeling its reaction mechanisms, determining its HOMO-LUMO energy profile, or calculating reaction energy profiles for its various transformations have not been reported in peer-reviewed journals.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing phosphonium bromide intermediates using bromoacetaldehyde diethyl acetal?

  • Methodology : React this compound with tri-n-propylphosphine in THF at 60°C for 24 hours. Use a 1:1.1 molar ratio (acetal:phosphine) to achieve 95% yield. Post-reaction, remove solvents via rotary evaporation (75°C, 5 mbar) and dry under vacuum (0.1 mbar) to obtain a white solid without further purification .
  • Key Parameters : Temperature control (60°C), solvent choice (THF), and stoichiometric excess of phosphine ensure complete conversion. TLC (dichloromethane/MeOH 95.5:5) confirms purity.

Q. How should researchers handle this compound safely in laboratory settings?

  • Safety Protocols :

  • Use PPE: respiratory protection, gloves, and eye/face shields due to toxicity (Hazard Class 3/6.1) .
  • Avoid inhalation (H330) and skin contact (H315/H319). Work in a fume hood with spill containment measures .
    • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. What purification strategies are effective for this compound?

  • Physical Properties : Boiling point 66–67°C at 18 mmHg; density 1.31 g/mL at 25°C. Use fractional distillation under reduced pressure for purification .
  • Quality Control : Monitor purity via GC (>95%) or refractive index (n20/D 1.439) .

Advanced Research Questions

Q. How can this compound be utilized in stereoselective alkylation reactions?

  • Case Study : In the synthesis of GSK3082 analogues, α-bromoacetaldehyde diethyl acetal reacts with thioamides in THF under reflux with catalytic HCl, achieving 51% yield and complete stereocontrol at C5 .
  • Mechanistic Insight : The acetal group stabilizes intermediates, enabling regioselective alkylation. Acid catalysis (HCl/dioxane) accelerates the reaction .

Q. What challenges arise in synthesizing non-symmetric π-expanded diketopyrrolopyrroles (DPPs)?

  • Design Limitations : Symmetric alkylation with this compound typically yields centrosymmetric products. Mixed alkylation (e.g., with n-alkyl bromides) requires precise stoichiometry to avoid low yields .
  • Solution : Use phase-transfer catalysts (e.g., TBAHS) and mild ring-closure conditions (TfOH/CHCl3 at 60°C) to favor non-symmetric DPPs. Monitor progress via TLC and NMR .

Q. How do hydrolysis conditions affect the preparation of aldehydes from this compound?

  • Protocol : Hydrolyze the acetal group using HCl/water (NP/HCl medium) to generate aldehydes for nucleoside-phosphonate conjugates. Optimize acid concentration to minimize side reactions (e.g., polymerization) .
  • Byproduct Management : Quench excess acid with NaHCO3 and extract with dichloromethane to isolate the aldehyde .

Data Contradictions and Resolution

Q. Why do reaction times vary significantly across synthetic protocols?

  • Examples :

  • Phosphonium salt synthesis: 24 hours at 60°C .
  • Imidazolium salt synthesis: 48 hours at 80°C .
    • Resolution : Reaction kinetics depend on nucleophilicity of reactants (e.g., phosphine vs. imidazole) and solvent polarity. Longer times compensate for steric hindrance in bulky substrates .

Analytical and Characterization Methods

Technique Application Example Reference
TLC Purity checkRf = 0.36 (CH2Cl2/MeOH 95.5:5) for phosphonium bromide
NMR Structural confirmation1H/13C NMR for non-symmetric DPPs
GC QuantificationPurity >95% for commercial batches

Key Applications in Organic Synthesis

  • Pharmaceutical Intermediates : Synthesis of methylimidazole (antithyroid drugs) and antiviral nucleoside analogues .
  • Luminescent Materials : Preparation of Ag(I)/Au(I) complexes with diethyl acetal ligands for optoelectronic studies .
  • Natural Product Synthesis : Key precursor in xanthotoxol and imperatorin synthesis via Pechmann condensation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.